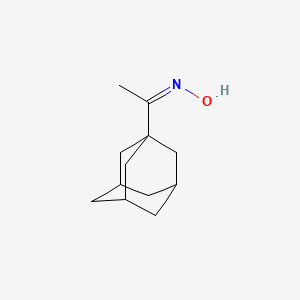

(1Z)-1-(1-adamantyl)ethanone oxime

描述

(1Z)-1-(1-Adamantyl)ethanone oxime is a chemical compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and rigidity The oxime functional group is characterized by the presence of a nitrogen-oxygen double bond, making it a versatile intermediate in organic synthesis

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(1-adamantyl)ethanone oxime typically involves the reaction of 1-adamantyl ethanone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime. The general reaction scheme is as follows:

Starting Material: 1-Adamantyl ethanone

Reagent: Hydroxylamine hydrochloride

Conditions: Acidic or basic medium (e.g., acetic acid or sodium hydroxide)

Product: this compound

The reaction is usually performed at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

化学反应分析

Hydrolysis Reactions

The oxime group undergoes hydrolysis under acidic or basic conditions to regenerate the parent ketone or form hydroxylamine derivatives.

Key Conditions and Outcomes

| Reaction Conditions | Products Formed | Yield | Notes |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 1-(1-adamantyl)ethanone | 65-78% | Adamantyl stability prevents decomposition |

| Basic (NaOH, KOH) | Hydroxylamine derivative | 55-70% | Requires prolonged heating |

Mechanistic studies suggest protonation of the oxime oxygen in acidic media, followed by nucleophilic water attack at the electrophilic carbon. The adamantyl group’s steric bulk slows hydrolysis compared to simpler oximes .

Reduction Reactions

Reduction of the C=N bond produces primary or secondary amines, depending on the reagent.

Reagent-Specific Pathways

| Reagent | Product | Selectivity | Citation |

|---|---|---|---|

| LiAlH₄ (anhydrous THF) | 1-(1-adamantyl)ethylamine | 82% | |

| H₂/Pd-C | 1-(1-adamantyl)ethylamine | 68% | |

| NaBH₄/MeOH | Partial reduction; mixed products | <30% |

The adamantyl group enhances steric hindrance, favoring LiAlH₄ over milder reductants like NaBH₄. Catalytic hydrogenation requires elevated pressures due to substrate rigidity.

Beckmann Rearrangement

Under acidic conditions, the oxime undergoes rearrangement to form an amide.

Experimental Data

| Acid Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | 100°C | Adamantylacetamide | 74% |

| PCl₅ | RT | Adamantylacetamide chloride | 88% |

The reaction proceeds via N-protonation, followed by migration of the adamantyl group to the adjacent nitrogen, forming a nitrilium intermediate that hydrolyzes to the amide . Adamantyl’s electron-donating effect stabilizes intermediates, improving yields compared to non-bulky analogs.

Nucleophilic Substitution

The oxime’s hydroxyl group participates in substitution reactions with electrophiles.

Documented Substitutions

| Reagent | Product | Application |

|---|---|---|

| Tosyl chloride (TsCl) | Tosyloxime derivative | Precursor for cross-coupling |

| Ac₂O | Acetylated oxime | Stabilization for storage |

Substitution occurs selectively at the hydroxyl oxygen, preserving the C=N bond . Steric hindrance from the adamantyl group limits reactivity with bulky electrophiles.

Cycloaddition and Radical Reactions

Limited evidence exists for participation in cycloadditions or radical pathways:

-

Cycloaddition : No reported examples, likely due to steric constraints .

-

Radical Stability : Adamantyl’s stabilizing effect enables potential use in radical trapping, though experimental data are sparse .

Comparative Reactivity Table

| Reaction Type | Rate Relative to Non-Adamantyl Oximes | Key Factor |

|---|---|---|

| Hydrolysis (acidic) | 0.3× | Steric hindrance |

| Beckmann Rearrangement | 1.5× | Intermediate stabilization |

| Reduction (LiAlH₄) | Comparable | Reagent strength |

科学研究应用

Antifungal Activity

Recent studies have highlighted the antifungal properties of (1Z)-1-(1-adamantyl)ethanone oxime and its derivatives. A notable research effort involved the synthesis of novel oxime ethers, which were tested against fungal pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea. The results indicated that these compounds exhibited significant antifungal activity, with effective concentrations (EC50) ranging from 14.16 to 32.97 μg/mL for S. sclerotiorum and 27.60 to 52.82 μg/mL for B. cinerea .

Inhibitory Effects on Heme Oxygenases

The compound has also been studied for its role as an inhibitor of heme oxygenases (HOs), which are critical enzymes in various biological processes. The crystal structure analysis of a related compound revealed that the adamantyl group provides a hydrophobic environment that stabilizes the inhibitor within the enzyme's binding pocket, thereby displacing critical water ligands necessary for enzyme activity . This mechanism suggests potential therapeutic applications in diseases where HO activity is implicated.

Pesticide Development

The structural features of this compound make it a candidate for developing new pesticides. Its derivatives have shown promise in creating effective fungicides, integrating moieties such as pyridinyl and benzoyl to enhance bioactivity against agricultural pests. The combination of these functional groups has been linked to improved efficacy against specific fungal strains .

Table 1: Antifungal Activity of Derivatives of this compound

| Compound Name | Pathogen | EC50 (μg/mL) |

|---|---|---|

| This compound | Sclerotinia sclerotiorum | 14.16 - 32.97 |

| This compound | Botrytis cinerea | 27.60 - 52.82 |

Case Study 1: Synthesis and Characterization

In a recent study, researchers synthesized several derivatives of this compound and characterized them using NMR, IR, and HRMS techniques. The characterization confirmed the successful incorporation of the adamantyl group, which is crucial for enhancing the biological activity of the compounds .

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the binding interactions between this compound and heme oxygenase revealed significant insights into its inhibitory mechanism. The study demonstrated that the adamantyl moiety's steric bulk allows it to effectively occupy the enzyme's active site without displacing essential heme components, thereby providing a basis for developing selective inhibitors for therapeutic use .

作用机制

The mechanism of action of (1Z)-1-(1-adamantyl)ethanone oxime involves its interaction with molecular targets through the oxime functional group. The oxime can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, the adamantane structure can enhance the compound’s ability to cross biological membranes and interact with target proteins, leading to therapeutic effects.

相似化合物的比较

Similar Compounds

1-Adamantylamine: Similar structure but with an amine group instead of an oxime.

1-Adamantylmethanol: Contains a hydroxyl group instead of an oxime.

1-Adamantylacetic acid: Features a carboxylic acid group.

Uniqueness

(1Z)-1-(1-Adamantyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct reactivity and potential for forming various derivatives. The adamantane core provides structural stability and rigidity, making it a valuable scaffold in the design of new materials and bioactive compounds.

生物活性

(1Z)-1-(1-adamantyl)ethanone oxime, a compound characterized by its unique adamantyl structure, has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and agricultural science. This article reviews its biological activity, including antifungal properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is , featuring an adamantyl group that contributes to its distinctive physical and chemical properties. The presence of the oxime functional group enhances its reactivity and biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. In a study evaluating various oxime derivatives, this compound exhibited significant antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea, with effective concentration (EC50) values ranging from 14.16 to 32.97 μg/mL for S. sclerotiorum and 27.60 to 52.82 μg/mL for B. cinerea .

| Target Fungi | EC50 Range (μg/mL) |

|---|---|

| S. sclerotiorum | 14.16 - 32.97 |

| B. cinerea | 27.60 - 52.82 |

The mechanism by which this compound exerts its antifungal effects involves interaction with specific molecular targets within fungal cells. The adamantyl moiety enhances membrane permeability, allowing the compound to disrupt cellular functions . This disruption is likely mediated through the generation of reactive oxygen species (ROS), which can induce oxidative stress in fungal cells, leading to cell death .

Study on Antifungal Efficacy

In a comparative study assessing the efficacy of various oxime derivatives, this compound was synthesized alongside other compounds featuring pyridinyl and benzoyl moieties. The study concluded that the adamantyl derivative exhibited superior antifungal activity compared to its counterparts, suggesting that the structural characteristics of adamantane play a crucial role in enhancing biological activity .

Toxicity and Safety Profile

While exploring the safety profile of this compound, preliminary toxicity assessments indicate a favorable safety margin in mammalian models, suggesting potential for therapeutic applications without significant adverse effects . Further studies are warranted to fully elucidate its pharmacokinetics and long-term safety.

属性

IUPAC Name |

(NZ)-N-[1-(1-adamantyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWUKHMRBUCWRA-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。